molecular formula C17H17ClN4O2 B6498262 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide CAS No. 953176-04-0

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No. B6498262
CAS RN: 953176-04-0
M. Wt: 344.8 g/mol
InChI Key: BPRMJDRBWNZWLP-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide, also known as CPOA, is a compound with a variety of applications in scientific research. It is a synthetic compound, and its structure is composed of an oxazole ring, a phenyl ring, and an imidazole ring. CPOA has been studied for its potential uses in medical and scientific research, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Advantages and Limitations for Lab Experiments

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it is easy to synthesize and can be made in large quantities. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which makes it useful for a variety of research applications. However, this compound also has some limitations for use in laboratory experiments. For example, it is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, this compound is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or an antioxidant. Finally, further research could be done to investigate the potential side effects of this compound, in order to ensure its safety for use in humans.

Synthesis Methods

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide can be synthesized using a variety of methods. One of the most commonly used methods is the Biginelli reaction, which involves the reaction of an aldehyde, an ethyl acetoacetate, and an aromatic amine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as piperidine. Other methods of synthesis include the reaction of an aldehyde, an amine, and an ethyl acetoacetate using a palladium catalyst, or the reaction of an aldehyde, an amine, and an ethyl acetoacetate using a copper catalyst.

Scientific Research Applications

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide has been studied for its potential uses in medical and scientific research. It has been studied for its potential use as an anti-inflammatory agent, as an inhibitor of the enzyme acetylcholinesterase, and as an inhibitor of the enzyme cyclooxygenase-2. Additionally, this compound has been studied for its potential use as an antioxidant, a neuroprotective agent, and a chemopreventive agent.

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2/c18-14-4-2-13(3-5-14)16-10-15(21-24-16)11-17(23)20-6-1-8-22-9-7-19-12-22/h2-5,7,9-10,12H,1,6,8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRMJDRBWNZWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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